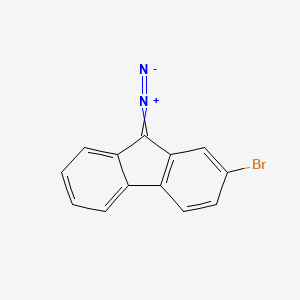

2-Bromo-9-diazafluorene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

7235-96-3 |

|---|---|

Molecular Formula |

C13H7BrN2 |

Molecular Weight |

271.11 g/mol |

IUPAC Name |

2-bromo-9-diazofluorene |

InChI |

InChI=1S/C13H7BrN2/c14-8-5-6-10-9-3-1-2-4-11(9)13(16-15)12(10)7-8/h1-7H |

InChI Key |

LWXXNQAQNHFQAX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=[N+]=[N-])C=C(C=C3)Br |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-Bromo-9-diazafluorene

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a proposed synthetic route and key characterization data for 2-Bromo-9-diazafluorene. Due to the limited availability of direct literature on the title compound, this guide focuses on a two-step synthesis commencing with the bromination of a diazafluorene precursor, followed by the reduction of the corresponding ketone. The information provided is curated from scientific literature and chemical databases to assist researchers in the preparation and identification of this compound.

Synthesis Methodology

The synthesis of this compound is proposed as a two-step process:

-

Synthesis of 2-Bromo-4,5-diazafluoren-9-one: An unexpected one-pot tandem procedure starting from phenanthroline has been described, involving consecutive oxidation, bromination, and rearrangement reactions to yield 2-bromo-4,5-diazafluoren-9-one with a yield of up to 50%[1].

-

Reduction of 2-Bromo-4,5-diazafluoren-9-one: A Wolff-Kishner reduction can be employed to convert the ketone functionality of 2-Bromo-4,5-diazafluoren-9-one to a methylene group, yielding the target compound, this compound. The Wolff-Kishner reduction is a standard method for the deoxygenation of aldehydes and ketones under basic conditions[2][3][4].

Experimental Protocols

Step 1: Synthesis of 2-Bromo-4,5-diazafluoren-9-one

-

Materials: 1,10-phenanthroline, potassium hydroxide (KOH), potassium permanganate (KMnO4), bromine (Br2), sulfuric acid (H2SO4), nitric acid (HNO3).

-

Procedure: A detailed, one-pot procedure has been reported in the literature and should be consulted for specific reaction conditions, stoichiometry, and purification methods[1]. The general transformation involves the oxidation of 1,10-phenanthroline, followed by bromination and a rearrangement to form the diazafluorenone core[1].

Step 2: Wolff-Kishner Reduction of 2-Bromo-4,5-diazafluoren-9-one

-

Materials: 2-Bromo-4,5-diazafluoren-9-one, hydrazine hydrate (NH2NH2·H2O), potassium hydroxide (KOH), and a high-boiling point solvent such as diethylene glycol.

-

General Procedure:

-

To a solution of 2-Bromo-4,5-diazafluoren-9-one in diethylene glycol, add hydrazine hydrate and potassium hydroxide.

-

Heat the reaction mixture to a temperature that allows for the formation of the hydrazone intermediate (typically around 100-130 °C).

-

After the initial reaction, increase the temperature to facilitate the decomposition of the hydrazone and the evolution of nitrogen gas (typically around 190-200 °C)[5].

-

Upon completion, the reaction is cooled and worked up by pouring into water and extracting the product with a suitable organic solvent.

-

The organic layer is then dried and the solvent removed to yield the crude product, which can be further purified by column chromatography or recrystallization.

-

Note: The specific reaction times, temperatures, and molar equivalents of reagents should be optimized for this particular substrate.

Characterization Data

Quantitative Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data |

| 2-Bromo-4,5-diazafluoren-9-one | C11H5BrN2O | 261.08 | Not explicitly reported | Synthesis reported[1] |

| 4,5-Diazafluoren-9-one | C11H6N2O | 182.18 | 214-217[6][7] | MS (ESI+): m/z 183.04 [M+H]+[8]. 1H NMR (CDCl3): δ 8.80 (d, 2H), 7.96 (d, 2H), 7.35 (d, 2H)[7]. |

| 4,5-Diazafluorene | C11H8N2 | 168.19 | Not explicitly reported | Synthesis reported via Wolff-Kishner reduction of 4,5-diazafluoren-9-one[9]. |

Visualizations

Synthesis Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. jk-sci.com [jk-sci.com]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. 4,5-Diazafluoren-9-one 97 50890-67-0 [sigmaaldrich.com]

- 7. 4,5-DIAZAFLUOREN-9-ONE | 50890-67-0 [chemicalbook.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Coordination chemistry and applications of versatile 4,5-diazafluorene derivatives - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT03665H [pubs.rsc.org]

Spectroscopic Data for 2-Bromo-9-diazafluorene: Information Not Publicly Available

Despite a comprehensive search of publicly available scientific databases and chemical literature, detailed spectroscopic data (NMR, IR, and MS) for the compound 2-Bromo-9-diazafluorene could not be located. This suggests that the compound may be novel, not yet synthesized, or that its characterization data has not been published in the public domain.

Extensive searches were conducted to find experimental ¹H NMR, ¹³C NMR, infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with the associated experimental protocols for this compound. However, these searches did not yield any specific results for this particular molecule.

The investigation did reveal spectroscopic information for several structurally related compounds, including:

-

2-Bromofluorene: The non-aza analogue of the target molecule.

-

2-Bromo-9-fluorenone: The ketone derivative of 2-bromofluorene.

-

2-Bromo-9,9-dimethylfluorene: A derivative with methyl groups at the 9-position.

-

2-Bromo-9,9-diphenylfluorene: A derivative with phenyl groups at the 9-position.

The absence of data for this compound prevents the creation of the requested in-depth technical guide, including data tables and detailed experimental methodologies. Consequently, a visualization of the experimental workflow for this specific compound cannot be provided.

Researchers, scientists, and drug development professionals interested in the properties of this compound may need to undertake its synthesis and subsequent spectroscopic characterization as a novel compound.

Analysis of 2-Bromo-9-diazafluorene Crystal Structure: A Technical Review

A comprehensive analysis of the crystal structure for 2-Bromo-9-diazafluorene could not be conducted as crystallographic data for this specific compound is not available in the public domain. The chemical name "9-diazafluorene" does not correspond to a standard fluorene derivative, which typically involves nitrogen substitution within the aromatic rings rather than at the C9 position. It is possible that this is a non-standard nomenclature or a novel compound not yet reported in the literature.

For researchers interested in related structures, a study on the one-pot synthesis of 2-bromo-4,5-diazafluoren-9-one from phenanthroline has been described. This process involves a tandem oxidation-bromination-rearrangement reaction. Diazafluorenes and their derivatives are recognized as valuable building blocks for donor-acceptor organic semiconductors.

While detailed crystallographic data for this compound is unavailable, this whitepaper provides a general overview of the experimental protocols and data presentation that would be essential for a complete crystal structure analysis of a similar compound.

Experimental Protocols

A detailed experimental protocol is crucial for the reproducibility of crystallographic studies. The following outlines a typical workflow for the synthesis, crystallization, and X-ray diffraction analysis of a fluorene derivative.

Synthesis of a Hypothetical 2-Bromo-diazafluorene Derivative

The synthesis of a brominated diazafluorene derivative would likely involve the modification of a diazafluorene core. For instance, the synthesis of 2-Bromo-9,9-dimethylfluorene is achieved by reacting 2-bromofluorene with iodomethane.[1][2] A similar approach could theoretically be adapted for a diazafluorene analog.

A generalized synthetic procedure is as follows:

-

Reaction Setup: In a round-bottom flask, the diazafluorene precursor would be dissolved in a suitable solvent like dimethyl sulfoxide.

-

Reagent Addition: A base, such as sodium hydroxide, and a phase-transfer catalyst might be added, followed by the brominating agent.

-

Reaction Execution: The mixture would be stirred at a specific temperature for a set duration to ensure the completion of the reaction.

-

Workup and Purification: The reaction would be quenched, and the product extracted using an organic solvent. The crude product would then be purified using techniques like column chromatography to yield the final compound.[1]

Crystallization

Growing single crystals of sufficient quality is paramount for X-ray diffraction analysis. A common method is slow evaporation:

-

Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or a mixture of solvents.

-

Evaporation: The solution is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days or weeks.

-

Crystal Harvesting: Once crystals of adequate size and quality have formed, they are carefully harvested.

X-ray Diffraction Data Collection and Structure Refinement

The crystallographic data would be collected using a single-crystal X-ray diffractometer.

-

Data Collection: A suitable crystal is mounted on the diffractometer, and X-ray diffraction data are collected at a specific temperature, often low temperatures to minimize thermal vibrations.

-

Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods and refined using full-matrix least-squares on F².

Data Presentation

The results of a crystal structure analysis are typically summarized in a series of tables for clarity and ease of comparison.

Table 1: Crystal Data and Structure Refinement Parameters

| Parameter | Value |

| Empirical formula | C₁₁H₅BrN₂ |

| Formula weight | 249.08 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Orthorhombic |

| Space group | Pnma |

| Unit cell dimensions | a = X.XXX Å, α = 90°b = X.XXX Å, β = 90°c = X.XXX Å, γ = 90° |

| Volume | XXX.X ų |

| Z | 4 |

| Density (calculated) | X.XXX Mg/m³ |

| Absorption coefficient | X.XXX mm⁻¹ |

| F(000) | XXX |

| Crystal size | X.XX x X.XX x X.XX mm³ |

| Theta range for data collection | X.XX to XX.XX° |

| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |

| Reflections collected | XXXX |

| Independent reflections | XXXX [R(int) = X.XXXX] |

| Completeness to theta = XX.XX° | XX.X % |

| Absorption correction | Semi-empirical from equivalents |

| Max. and min. transmission | X.XXXX and X.XXXX |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | XXX / X / XXX |

| Goodness-of-fit on F² | X.XXX |

| Final R indices [I>2sigma(I)] | R1 = X.XXXX, wR2 = X.XXXX |

| R indices (all data) | R1 = X.XXXX, wR2 = X.XXXX |

| Largest diff. peak and hole | X.XXX and -X.XXX e.Å⁻³ |

Table 2: Selected Bond Lengths (Å)

| Bond | Length | Bond | Length |

| Br(1)-C(2) | X.XXX(X) | C(5)-C(6) | X.XXX(X) |

| N(1)-C(1a) | X.XXX(X) | C(6)-C(7) | X.XXX(X) |

| N(1)-C(9a) | X.XXX(X) | C(7)-C(8) | X.XXX(X) |

| N(2)-C(8a) | X.XXX(X) | C(8)-C(8a) | X.XXX(X) |

| N(2)-C(9) | X.XXX(X) | C(8a)-C(9a) | X.XXX(X) |

| C(1)-C(1a) | X.XXX(X) | C(9a)-C(4a) | X.XXX(X) |

| C(1)-C(2) | X.XXX(X) | C(4a)-C(5a) | X.XXX(X) |

| C(2)-C(3) | X.XXX(X) | C(5a)-C(5) | X.XXX(X) |

| C(3)-C(4) | X.XXX(X) | ||

| C(4)-C(4a) | X.XXX(X) |

Table 3: Selected Bond Angles (°)

| Atoms | Angle | Atoms | Angle |

| C(1a)-N(1)-C(9a) | XXX.X(X) | C(7)-C(8)-C(8a) | XXX.X(X) |

| C(8a)-N(2)-C(9) | XXX.X(X) | N(2)-C(8a)-C(8) | XXX.X(X) |

| N(1)-C(1a)-C(1) | XXX.X(X) | N(2)-C(8a)-C(9a) | XXX.X(X) |

| N(1)-C(1a)-C(4a) | XXX.X(X) | C(8)-C(8a)-C(9a) | XXX.X(X) |

| C(1)-C(1a)-C(4a) | XXX.X(X) | N(1)-C(9a)-C(8a) | XXX.X(X) |

| Br(1)-C(2)-C(1) | XXX.X(X) | N(1)-C(9a)-C(4a) | XXX.X(X) |

| Br(1)-C(2)-C(3) | XXX.X(X) | C(8a)-C(9a)-C(4a) | XXX.X(X) |

| C(1)-C(2)-C(3) | XXX.X(X) |

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for crystal structure analysis.

Caption: Workflow for Crystal Structure Analysis.

References

In-depth Technical Guide: Photophysical Properties of 2-Bromo-9-diazafluorene Derivatives

A comprehensive review of the synthesis, spectroscopic behavior, and potential applications of 2-Bromo-9-diazafluorene derivatives for researchers, scientists, and drug development professionals.

Introduction

Derivatives of 9-diazafluorene, a class of heterocyclic aromatic compounds, have garnered significant interest in materials science and medicinal chemistry due to their unique electronic and photophysical properties. The introduction of a bromine atom at the 2-position of the 9-diazafluorene core can further modulate these properties, offering a versatile scaffold for the development of novel functional materials and therapeutic agents. This technical guide provides a detailed overview of the current state of knowledge regarding the photophysical properties of this compound derivatives, with a focus on their synthesis, spectroscopic characteristics, and potential applications.

While direct and extensive research on "this compound" derivatives is limited, this guide draws upon available information on related diazafluorene and brominated aromatic systems to provide a foundational understanding. The principles and experimental methodologies discussed herein are broadly applicable to the characterization of this emerging class of compounds.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step process. A general synthetic approach is outlined below. The precise conditions and reagents may vary depending on the desired substituents on the diazafluorene core.

A potential synthetic pathway can be conceptualized as follows:

Caption: Generalized synthetic workflow for this compound derivatives.

Experimental Protocols

General Spectroscopic Measurements

UV-Visible Absorption Spectroscopy: Absorption spectra are typically recorded on a dual-beam UV-Vis spectrophotometer. Solutions of the this compound derivatives are prepared in spectroscopic grade solvents (e.g., dichloromethane, acetonitrile, or toluene) at concentrations in the range of 10⁻⁵ to 10⁻⁶ M. Spectra are recorded at room temperature in a 1 cm path length quartz cuvette.

Fluorescence Spectroscopy: Emission and excitation spectra are recorded on a spectrofluorometer. The same solutions prepared for absorption measurements can be used. For emission spectra, the excitation wavelength is set at the absorption maximum (λ_max). For excitation spectra, the emission is monitored at the emission maximum (λ_em).

Fluorescence Quantum Yield Determination: The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the emission process. It is often determined using a relative method, comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. The following equation is used:

Φ_F,sample = Φ_F,ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)

Where:

-

Φ_F is the fluorescence quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

Commonly used standards include quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) or rhodamine 6G in ethanol (Φ_F = 0.95).

Fluorescence Lifetime Measurements: Fluorescence lifetimes (τ) are determined using time-correlated single-photon counting (TCSPC). The sample is excited by a pulsed light source (e.g., a picosecond laser diode), and the time delay between the excitation pulse and the detection of the emitted photon is measured. The decay of the fluorescence intensity over time is fitted to an exponential function to extract the lifetime.

Photophysical Data

Due to the limited specific data on this compound derivatives, the following table presents hypothetical data based on the expected properties of such compounds. These values are for illustrative purposes and should be experimentally determined for any new derivative.

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ_F) | Lifetime (τ, ns) |

| Hypothetical Derivative 1 | Dichloromethane | 350 | 450 | 25,000 | 0.45 | 5.2 |

| Hypothetical Derivative 2 | Acetonitrile | 365 | 480 | 30,000 | 0.30 | 3.8 |

| Hypothetical Derivative 3 | Toluene | 355 | 465 | 28,000 | 0.60 | 6.1 |

Key Photophysical Processes

The photophysical properties of this compound derivatives are governed by the interplay of several excited-state processes. A simplified Jablonski diagram illustrating these processes is shown below.

Caption: Jablonski diagram illustrating key photophysical processes.

Upon absorption of a photon, the molecule is promoted from the ground electronic state (S₀) to an excited singlet state (S₁). From the S₁ state, the molecule can relax back to the ground state via several pathways:

-

Fluorescence: Radiative decay from S₁ to S₀, resulting in the emission of a photon.

-

Internal Conversion (IC): Non-radiative decay to a lower electronic state of the same spin multiplicity.

-

Intersystem Crossing (ISC): A non-radiative transition to an excited state of different spin multiplicity, typically a triplet state (T₁). The presence of the heavy bromine atom can enhance the rate of ISC due to spin-orbit coupling.

From the T₁ state, the molecule can return to the ground state via:

-

Phosphorescence: Radiative decay from T₁ to S₀. This process is typically much slower than fluorescence.

-

Non-radiative Decay: Deactivation through vibrational relaxation.

Potential Applications

The unique photophysical properties of this compound derivatives make them promising candidates for a variety of applications, including:

-

Organic Light-Emitting Diodes (OLEDs): Their potential for high fluorescence quantum yields and tunable emission colors makes them suitable as emissive materials in OLEDs.

-

Fluorescent Probes and Sensors: The sensitivity of their fluorescence to the local environment can be exploited for the development of sensors for ions, molecules, and biological macromolecules.

-

Photocatalysis: The ability to absorb light and generate excited states can be harnessed in photocatalytic reactions.

-

Pharmaceuticals: The diazafluorene scaffold is present in some biologically active molecules, and the introduction of bromine can influence their pharmacokinetic and pharmacodynamic properties.

Conclusion

This technical guide has provided a foundational overview of the photophysical properties of this compound derivatives. While specific experimental data for this class of compounds remains scarce in the public domain, the principles and methodologies outlined here provide a robust framework for their synthesis and characterization. Further research into this area is warranted to fully explore the potential of these promising materials in a range of scientific and technological fields.

An In-depth Technical Guide to the Electronic Structure and Properties of Bromo-Substituted Diazafluorenes

Introduction to Diazafluorenes

Diazafluorenes are a class of heterocyclic aromatic compounds that incorporate two nitrogen atoms into the fluorene ring system. The nitrogen atoms significantly alter the electronic properties of the parent fluorene molecule, leading to unique photophysical and biological characteristics. These compounds have garnered interest for their potential applications in organic electronics and medicinal chemistry, particularly as anticancer agents.[1][2] The introduction of a bromine atom to the diazafluorene core is a common strategy to further modulate these properties.

Synthesis of Bromo-Diazafluorene Derivatives

The synthesis of bromo-substituted diazafluorenes can be approached through various organic chemistry methodologies. A general synthetic workflow is proposed below, based on established protocols for related compounds.

Caption: Proposed synthetic workflow for 2-Bromo-4,5-diazafluorene derivatives.

Experimental Protocols

Synthesis of 9,9-dialkyl-4,5-diazafluorene derivatives (Adapted from Wang et al., 2010):

-

Alkylation of 4,5-diazafluorene: To a solution of 4,5-diazafluorene in a suitable solvent (e.g., THF or DMF), add a strong base (e.g., sodium hydride or potassium tert-butoxide) at 0 °C.

-

Stir the mixture for a predetermined time (e.g., 30 minutes) to allow for deprotonation.

-

Add the appropriate alkyl bromide dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography on silica gel.

-

Characterize the final product using spectroscopic techniques such as FTIR, NMR, and mass spectrometry.[1]

Electronic Structure and Properties

The electronic properties of 2-Bromo-4,5-diazafluorene are influenced by the interplay of the electron-withdrawing nitrogen atoms and the bromine substituent.

Caption: Influence of nitrogen and bromine on the electronic properties.

Computational Insights

While specific computational data for 2-Bromo-4,5-diazafluorene is unavailable, density functional theory (DFT) and other quantum-chemical methods are powerful tools for predicting the electronic structure of such molecules.[3][4][5][6][7] These calculations can provide valuable information on:

-

Molecular Orbital Energies (HOMO/LUMO): The nitrogen atoms are expected to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which can facilitate electron injection and transport in electronic devices. The electron-withdrawing nature of the bromine atom would further contribute to lowering both the HOMO and LUMO levels.[8][9]

-

Electron Density Distribution: The calculations can reveal the distribution of electron density within the molecule, highlighting regions susceptible to nucleophilic or electrophilic attack.

-

Spectroscopic Properties: Theoretical calculations can predict absorption and emission spectra, aiding in the interpretation of experimental data.

Expected Photophysical and Electrochemical Properties

Based on studies of related fluorene and azafluorene derivatives, the following properties can be anticipated for 2-Bromo-4,5-diazafluorene:

| Property | Expected Characteristics |

| Absorption Spectrum | The UV-Vis absorption spectrum is expected to show characteristic π-π* transitions of the aromatic system. The presence of the diazafluorene core and the bromine atom may cause a slight red-shift in the absorption maxima compared to the parent fluorene. |

| Emission Spectrum | Many fluorene derivatives are known for their strong blue fluorescence.[10] The emission wavelength and quantum yield of 2-Bromo-4,5-diazafluorene will depend on the specific substitution at the 9-position and the solvent environment. The heavy bromine atom could potentially enhance intersystem crossing, leading to phosphorescence. |

| Electrochemical Behavior | Cyclic voltammetry would be expected to show reversible or quasi-reversible reduction waves due to the electron-accepting nature of the diazafluorene core. The bromine substituent would likely shift the reduction potentials to more positive values, making the molecule easier to reduce. |

Biological Activity and Potential Applications

Derivatives of 4,5-diazafluorene have shown promising biological activity, particularly as antiproliferative agents against various cancer cell lines.[1][2]

Anticancer Activity of Diazafluorene Derivatives

-

Structure-Activity Relationship: Studies on 9,9-dialkyl-4,5-diazafluorene compounds have demonstrated that the length of the alkyl chain at the C9 position significantly influences their cytotoxic effects.[1]

-

Silver Complexes: Silver(I) complexes of 4,5-diazafluorene derivatives have also been synthesized and evaluated for their antiproliferative activity, with some complexes showing promising results against lung, cervical, and melanoma cancer cell lines.[2]

-

Mechanism of Action: While the exact mechanism of action is not fully elucidated for all derivatives, some studies suggest that these compounds may not primarily act through the generation of reactive oxygen species (ROS) or as DNA intercalators.[2]

The introduction of a bromine atom at the 2-position of the 4,5-diazafluorene scaffold could potentially enhance the biological activity of these compounds through mechanisms such as halogen bonding with biological targets.

Caption: A logical workflow for the development of diazafluorene-based drugs.

Conclusion and Future Directions

While a comprehensive experimental and computational dataset for 2-Bromo-9-diazafluorene (or the more likely 2-Bromo-4,5-diazafluorene) is yet to be established, the existing literature on related diazafluorene derivatives provides a strong foundation for future research. The unique electronic properties conferred by the nitrogen atoms, coupled with the modulating effects of the bromine substituent, make this class of compounds highly attractive for both materials science and medicinal chemistry applications.

Future research should focus on the targeted synthesis of 2-Bromo-4,5-diazafluorene and its derivatives, followed by a thorough investigation of their photophysical, electrochemical, and biological properties. Such studies will be crucial for unlocking the full potential of these promising molecules.

References

- 1. Synthesis of 9,9-dialkyl-4,5-diazafluorene derivatives and their structure-activity relationships toward human carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4,5-Diazafluorene derivatives and their silver(I) complexes: Synthesis and biological evaluation as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Computational Protocol for the Identification of Candidates for Radioastronomical Detection and Its Application to the C3H3NO Family of Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CHNO isomers and derivatives – a computational overview - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. arcjournals.org [arcjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Experimental and computational studies on the synthesis of diastereoselective natural-based Meldrum spiro dibenzofuran derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. nbinno.com [nbinno.com]

- 9. Electrochemical Characterization of Aromatic Molecules with 1,4-Diaza Groups for Flow Battery Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Synthesis of Bromo-Substituted Diazafluorenes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review on the synthesis of bromo-substituted diazafluorenes, valuable heterocyclic scaffolds in medicinal chemistry and materials science. This document details synthetic methodologies for the preparation of the diazafluorene core and subsequent bromination strategies, presenting quantitative data in structured tables and offering detailed experimental protocols for key reactions. Visual diagrams generated using Graphviz are included to illustrate synthetic pathways.

Synthesis of the Diazafluorene Core

The synthesis of bromo-substituted diazafluorenes commences with the preparation of the core diazafluorene structure. The two primary isomers of interest are 4,5-diazafluoren-9-one and 1,8-diazafluoren-9-one.

Synthesis of 4,5-Diazafluoren-9-one

The most common precursor for the 4,5-diazafluorene core is 1,10-phenanthroline. A facile one-step synthesis involves the oxidation of 1,10-phenanthroline with an oxidizing agent such as potassium permanganate in an alkaline solution.[1][2] This reaction proceeds through an oxidative cyclization to afford 4,5-diazafluoren-9-one.

Synthesis of 1,8-Diazafluoren-9-one (DFO)

The synthesis of 1,8-diazafluoren-9-one (DFO) is a multi-step process.[3][4] While various synthetic strategies exist, a common approach involves the construction of the core structure from substituted pyridine derivatives. Due to the complexity of this synthesis, obtaining significant quantities of the parent DFO for subsequent bromination studies can be challenging.

Bromination of Diazafluorenes

The introduction of bromine atoms onto the diazafluorene scaffold can be achieved through direct electrophilic bromination of the pre-formed diazafluorenone or by utilizing pre-brominated precursors.

Direct Bromination of 4,5-Diazafluoren-9-one

A direct and efficient one-pot synthesis of 2-bromo-4,5-diazafluoren-9-one has been reported starting directly from 1,10-phenanthroline.[5] This tandem reaction involves an initial oxidation to the diazafluorenone followed by in-situ bromination.

Synthesis from Brominated 1,10-Phenanthrolines

An alternative and versatile strategy involves the synthesis of various bromo-substituted 1,10-phenanthrolines, which are then converted to the corresponding bromo-diazafluorenones. Several methods for the selective bromination of 1,10-phenanthroline have been developed, allowing for the preparation of a range of mono- and poly-brominated precursors.[6][7]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2-Bromo-4,5-diazafluoren-9-one from 1,10-Phenanthroline[5]

This unexpected one-pot tandem procedure yields 2-bromo-4,5-diazafluoren-9-one from 1,10-phenanthroline. The reaction involves three consecutive steps: oxidation, bromination, and rearrangement.

-

Reactants: 1,10-Phenanthroline

-

Reagents/Conditions: The specific reagents and conditions for this one-pot synthesis are detailed in the cited literature. The process is described as a tandem oxidation-bromination-rearrangement.

-

Yield: Up to 50%

-

Characterization: The final product is characterized using standard spectroscopic techniques.

Protocol 2: General Synthesis of 4,5-Diazafluoren-9-one from 1,10-Phenanthroline[1][2]

-

Reactants: A mixture of 1,10-phenanthroline hydrate (2.0 g, 10 mmol) and KOH (1.0 g).

-

Solvent: 100 mL of H₂O.

-

Procedure:

-

The mixture is heated to boiling.

-

A hot aqueous solution of potassium permanganate (5 g KMnO₄ in 50 mL H₂O) is added to the boiling solution.

-

The resulting mixture is refluxed at 100 °C for three hours with stirring.

-

The reaction mixture is then filtered to remove manganese dioxide precipitates.

-

The orange filtrate is extracted with chloroform.

-

The organic layer is dried and the solvent is evaporated to yield yellow needle-like crystals of 4,5-diazafluoren-9-one.

-

Protocol 3: General Procedure for the Bromination of 1,10-Phenanthroline[6][7]

This protocol describes a method for the synthesis of various brominated 1,10-phenanthrolines, which can serve as precursors to bromo-substituted 4,5-diazafluoren-9-ones.

-

Reactants: 1,10-Phenanthroline monohydrate.

-

Reagents: Sulfur dichloride (SCl₂) as a catalyst and pyridine.

-

Procedure: The reaction of 1,10-phenanthroline monohydrate with bromine in the presence of SCl₂ and pyridine yields a mixture of brominated products, including 3,8-dibromo-, 3,6-dibromo-, 3,5,8-tribromo-, and 3,5,6,8-tetrabromo-1,10-phenanthroline. The specific reaction conditions and separation techniques are provided in the cited literature.

Data Presentation

| Compound | Starting Material | Synthetic Method | Yield (%) | Melting Point (°C) | Spectroscopic Data (¹H NMR, ¹³C NMR, MS) | Reference |

| 2-Bromo-4,5-diazafluoren-9-one | 1,10-Phenanthroline | One-pot oxidation-bromination-rearrangement | up to 50 | Not Reported | Available in reference | [5] |

| 4,5-Diazafluoren-9-one | 1,10-Phenanthroline | Oxidation with KMnO₄ | ~20 | Not Reported | Available in reference | [1] |

| 3,8-Dibromo-1,10-phenanthroline | 1,10-Phenanthroline | Bromination with Br₂/SCl₂/Pyridine | Not specified | Not Reported | Available in reference | [6][7] |

| 3,6-Dibromo-1,10-phenanthroline | 1,10-Phenanthroline | Bromination with Br₂/SCl₂/Pyridine | Not specified | Not Reported | Available in reference | [6][7] |

| 3,5,8-Tribromo-1,10-phenanthroline | 1,10-Phenanthroline | Bromination with Br₂/SCl₂/Pyridine | Not specified | Not Reported | Available in reference | [6][7] |

| 3,5,6,8-Tetrabromo-1,10-phenanthroline | 1,10-Phenanthroline | Bromination with Br₂/SCl₂/Pyridine | Not specified | Not Reported | Available in reference | [6][7] |

Mandatory Visualization

Caption: Synthetic routes to bromo-substituted diazafluorenes.

References

- 1. scispace.com [scispace.com]

- 2. Chromium (III) Complexes of 4,5-diazafluoren-9-one Ligand as Potential Anti-proliferative Agents: Synthesis, Characterization, DNA Binding, Molecular Docking and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. digitalcommons.iwu.edu [digitalcommons.iwu.edu]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Novel and Simple Synthesis of Brominated 1,10-Phenanthrolines [ouci.dntb.gov.ua]

An In-depth Technical Guide to Brominated Diazafluorene Derivatives for Researchers and Drug Development Professionals

Foreword

Introduction to Brominated Diazafluorenes

Diazafluorenes are a class of heterocyclic organic compounds containing a fluorene core structure where two of the carbon atoms are replaced by nitrogen atoms. The incorporation of nitrogen atoms into the fluorene backbone significantly alters the electronic properties, solubility, and biological activity of the molecule, making diazafluorene derivatives attractive scaffolds in medicinal chemistry and materials science.

The addition of a bromine atom to the diazafluorene core, creating brominated diazafluorenes, provides a versatile synthetic handle for further chemical modifications. The carbon-bromine bond can readily participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse functional groups and the construction of more complex molecules. This chemical tractability makes brominated diazafluorenes valuable intermediates in the synthesis of novel therapeutic agents and functional organic materials.

Physicochemical Properties

Due to the limited information on "2-Bromo-9-diazafluorene," this section presents data for the closely related compound 2-bromo-4,5-diazafluoren-9-one . For comparative purposes, data for other relevant brominated fluorene derivatives are also included.

| Property | 2-bromo-4,5-diazafluoren-9-one | 2-Bromo-9-fluorenone | 2-Bromo-9,9-dimethylfluorene[1][2] | 2-Bromo-9,9-diphenylfluorene[3] |

| CAS Number | Not explicitly found | 3096-56-8 | 28320-31-2 | 474918-32-6 |

| Molecular Formula | C₁₁H₅BrN₂O | C₁₃H₇BrO | C₁₅H₁₃Br | C₂₅H₁₇Br |

| Molecular Weight | ~261.08 g/mol (calculated) | 259.10 g/mol | 273.17 g/mol | 397.31 g/mol |

| Appearance | Not specified | Not specified | White crystalline solid/powder[4] | White crystal powder[5] |

| Melting Point | Not specified | Not specified | 57-62 °C | 217.0 to 221.0 °C[3] |

| Solubility | Not specified | Not specified | Soluble in toluene[6] | Not specified |

Synthesis and Reactivity

The synthesis of brominated diazafluorenes can be achieved through various organic chemistry methodologies. A notable one-pot synthesis for 2-bromo-4,5-diazafluoren-9-one has been described starting from phenanthroline, involving a tandem oxidation-bromination-rearrangement reaction sequence.[7]

General Reactivity

The bromine atom on the diazafluorene ring is a key functional group that enables a wide range of chemical transformations. It serves as an excellent leaving group in nucleophilic substitution reactions and is particularly useful in transition metal-catalyzed cross-coupling reactions. This reactivity allows for the facile introduction of aryl, alkyl, and other organic moieties, providing a pathway to a diverse library of derivatives.

Experimental Protocol: Synthesis of 2-bromo-4,5-diazafluoren-9-one[9]

While the full detailed experimental protocol is not available in the provided search results, the synthesis is reported to be a one-pot tandem procedure starting from phenanthroline with a yield of up to 50%. The reaction involves three consecutive steps: oxidation, bromination, and rearrangement.

Synthesis workflow for 2-bromo-4,5-diazafluoren-9-one.

Potential Applications in Drug Development

Fluorene derivatives have been investigated for a range of biological activities, and the introduction of nitrogen atoms in a diazafluorene scaffold can modulate these properties. While specific biological data for "this compound" is unavailable, related brominated fluorene compounds have been explored as intermediates in the synthesis of biologically active molecules. For instance, some fluorene derivatives serve as scaffolds for developing new drug candidates.[8]

The potential therapeutic applications of brominated diazafluorenes could lie in areas where other fluorene-based compounds have shown promise, such as:

-

Anticancer Agents: The planar aromatic structure of the fluorene nucleus can intercalate with DNA, a mechanism exploited in some anticancer drugs.

-

Antimicrobial Agents: Certain fluorene derivatives have demonstrated antimicrobial properties.

-

Neurological Disorders: The rigid structure of the fluorene core can be used to design ligands for specific receptors in the central nervous system.

The versatility of the bromine substituent allows for the systematic modification of the diazafluorene scaffold to optimize pharmacokinetic and pharmacodynamic properties, a crucial aspect of the drug discovery process.

References

- 1. 2-Bromo-9,9-dimethylfluorene, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. 2-Bromo-9,9-dimethylfluorene | C15H13Br | CID 10945606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of 2-Bromo-9,9-diphenylfluorene_Chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Page loading... [wap.guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

The Ascendancy of Diazafluorenes: A Legacy of Discovery and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The diazafluorene core, a compelling nitrogen-containing tricyclic scaffold, has carved a significant niche in the landscape of medicinal chemistry and materials science. Its unique electronic properties and versatile synthetic handles have propelled the development of novel therapeutic agents and functional organic materials. This technical guide delves into the historical synthesis of diazafluorene compounds, presenting a comprehensive overview of their discovery and the evolution of their synthetic methodologies. Detailed experimental protocols for key reactions, quantitative data on their biological activities, and visualizations of their mechanisms of action are provided to serve as a valuable resource for researchers in the field.

A Historical Perspective: From Classical Reactions to Modern Innovations

The journey of diazafluorene synthesis began with foundational reactions in organic chemistry, gradually evolving to more sophisticated and efficient methods. Early approaches often involved multi-step sequences with modest yields, while contemporary methods focus on streamlined, high-yield syntheses.

One of the earliest and most fundamental methods for the construction of azafluorenone scaffolds is the Ullmann condensation . This copper-catalyzed reaction has been a cornerstone in the formation of carbon-nitrogen and carbon-oxygen bonds, proving instrumental in the synthesis of various aza- and diazafluorenones.[1][2][3] The classical Ullmann reaction typically requires harsh conditions, including high temperatures and stoichiometric amounts of copper.[2] However, modern iterations have seen the development of more efficient catalytic systems.

The synthesis of 1,8-diazafluoren-9-one (DFO) , a compound renowned for its application in forensic science for the detection of latent fingerprints, provides a classic example of a multi-step synthetic pathway. The synthesis commences with a Skraup reaction to construct the 4,7-phenanthroline core. This is followed by an oxidation step to produce an intermediate, which then undergoes a rearrangement to yield the final DFO product.[4][5][6][7] While effective, this traditional route is often hampered by low overall yields.

For 4,5-diazafluorene derivatives, a common synthetic strategy involves the alkylation of the 4,5-diazafluorene core at the C9 position under basic conditions. This approach allows for the introduction of various alkyl chains, which has been shown to significantly influence the biological activity of the resulting compounds.[8]

More recent advancements have introduced elegant one-pot syntheses and versatile cross-coupling methodologies. For instance, a one-pot tandem oxidation-bromination-rearrangement of phenanthroline has been developed for the efficient synthesis of 2-bromo-4,5-diazafluoren-9-one. Furthermore, modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling , and nickel-catalyzed reactions, like the Yamamoto polymerization , have enabled the construction of complex diazafluorene-based oligomers and polymers with tunable electronic and photophysical properties.[9] A Diels-Alder/retro-Diels-Alder cycloaddition strategy has also been reported for the one-pot construction of 1-azafluorene derivatives, which can then be oxidized to the corresponding azafluorenones.[10]

Key Synthetic Methodologies: Experimental Protocols

To facilitate the practical application of this knowledge, detailed experimental protocols for the synthesis of key diazafluorene precursors and derivatives are provided below.

Synthesis of 6-methoxy-4,7-phenanthroline via Skraup Reaction

This procedure outlines the synthesis of a key precursor for 1,8-diazafluoren-9-one.

Materials:

-

2-methoxyparaphenylenediamine

-

Glycerol

-

Concentrated Sulfuric Acid

-

Arsenic Pentoxide (Caution: Highly Toxic)

-

Sodium Hydroxide

-

Suitable organic solvent for extraction (e.g., Chloroform)

Procedure:

-

Carefully add concentrated sulfuric acid to a mixture of 2-methoxyparaphenylenediamine and glycerol.

-

Slowly add arsenic pentoxide to the reaction mixture with constant stirring. The reaction is exothermic and should be controlled.

-

Heat the mixture under reflux for several hours.

-

After cooling, pour the reaction mixture onto ice and neutralize with a sodium hydroxide solution.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 6-methoxy-4,7-phenanthroline.

Synthesis of 9,9-dihexyl-4,5-diazafluorene

This protocol details the alkylation of the 4,5-diazafluorene core.[8]

Materials:

-

4,5-Diazafluorene

-

1-Bromohexane

-

Sodium Hydroxide or Potassium Hydroxide

-

Phase-transfer catalyst (e.g., Tetrabutylammonium bromide)

-

Toluene

-

Water

Procedure:

-

Dissolve 4,5-diazafluorene in toluene.

-

Add a concentrated aqueous solution of sodium hydroxide and the phase-transfer catalyst.

-

Add 1-bromohexane to the vigorously stirred biphasic mixture.

-

Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitored by TLC).

-

After cooling, separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield 9,9-dihexyl-4,5-diazafluorene.

Quantitative Analysis of Biological Activity

Diazafluorene derivatives have demonstrated a wide range of biological activities, with a particular focus on their potential as anticancer agents. The tables below summarize the in vitro cytotoxicity of various diazafluorene compounds against several human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Table 1: Cytotoxicity of 9,9-dialkyl-4,5-diazafluorene Derivatives [8]

| Compound | Alkyl Chain | Hep3B (IC50, µM) | MDAMB-231 (IC50, µM) | SKHep-1 (IC50, µM) |

| 1 | Methyl | >100 | >100 | >100 |

| 2 | Ethyl | >100 | >100 | >100 |

| 3 | Propyl | 85.3 | 92.1 | 78.5 |

| 4 | Butyl | 25.6 | 31.4 | 22.8 |

| 5 | Pentyl | 15.8 | 20.1 | 14.7 |

| 6 | Hexyl | 8.9 | 12.5 | 8.1 |

| 7 | Octyl | 10.2 | 15.8 | 9.8 |

| 8 | Decyl | 22.4 | 28.7 | 20.3 |

Table 2: Cytotoxicity of Diaza-anthracene-tetraones [11]

| Compound | HeLa (IC50, µM) | A549 (IC50, µM) | MCF-7 (IC50, µM) |

| CV65 | 0.5 | 0.8 | 1.2 |

| CV66 | 0.2 | 0.3 | 0.5 |

| CV70 | 0.08 | 0.1 | 0.15 |

| Doxorubicin | 0.1 | 0.12 | 0.2 |

Mechanism of Action: Targeting Cancer Cell Signaling

The anticancer properties of diazafluorene compounds stem from their ability to interfere with critical cellular processes. A significant body of research points towards their role as potent inhibitors of telomerase and modulators of key signaling pathways involved in cancer cell proliferation and survival.

Telomerase Inhibition via G-Quadruplex Stabilization

A primary mechanism of action for several 4,5-diazafluorene derivatives is their ability to bind to and stabilize G-quadruplex structures in the telomeric regions of DNA. Telomeres, repetitive nucleotide sequences at the ends of chromosomes, are maintained by the enzyme telomerase in most cancer cells, contributing to their immortality. By stabilizing G-quadruplexes, these compounds inhibit telomerase activity, leading to telomere shortening, cell cycle arrest, and ultimately, apoptosis of cancer cells.

Modulation of MAPK Signaling Pathway

Studies on structurally related diaza-anthracene compounds have revealed their ability to inhibit key kinases within the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[11] This pathway is crucial for regulating cell growth, proliferation, differentiation, and apoptosis. Specifically, these compounds have been shown to inhibit the activation of c-Jun NH2-terminal kinase (JNK), extracellular signal-regulated kinase (ERK) 5, and p38 MAP kinase.[11][12] Dysregulation of the MAPK pathway is a common feature in many cancers, making it a prime target for therapeutic intervention. The inhibition of these kinases by diaza-compounds can disrupt the signaling cascades that promote cancer cell survival and proliferation.

While the direct effects of diazafluorene compounds on other critical cancer-related pathways, such as the PI3K/Akt/mTOR pathway, are still under active investigation, the existing evidence strongly supports their potential as multi-targeted anticancer agents.[[“]][14][15][16] The continued exploration of their synthesis and biological mechanisms will undoubtedly pave the way for the development of next-generation therapeutics.

References

- 1. Ullmann Reaction [organic-chemistry.org]

- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. prepchem.com [prepchem.com]

- 5. iipseries.org [iipseries.org]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 9,9-dialkyl-4,5-diazafluorene derivatives and their structure-activity relationships toward human carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Mitogen-activated protein kinase routes as targets in the action of diaza-anthracene compounds with a potent growth-inhibitory effect on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. What are the natural products that target the PI3K-Akt-mTOR signaling pathway in cancer? - Consensus [consensus.app]

- 14. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromo-9-diazafluorene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful reaction is widely utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The 9-diazafluorene scaffold is a significant heterocyclic motif present in various biologically active compounds and organic electronic materials. The functionalization of this core structure, particularly through C-C bond formation, is of great interest for the development of novel compounds with tailored properties.

This document provides a detailed, generalized protocol for the Suzuki cross-coupling reaction of 2-Bromo-9-diazafluorene with various arylboronic acids. Due to the limited specific literature on this particular substrate, the following protocol has been developed based on established methods for structurally similar heteroaryl bromides, such as bromo-carbazoles and bromo-dibenzofurans. Researchers should consider this a starting point for optimization.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organohalide (in this case, this compound) and an organoboron compound (an arylboronic acid). The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1][2][3]

Experimental Protocols

General Procedure for the Suzuki Cross-Coupling of this compound

This protocol is a generalized procedure and may require optimization for specific arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a suitable ligand) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Anhydrous solvent (e.g., Dioxane, Toluene, DMF, or a mixture with water)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the anhydrous solvent (e.g., a 4:1 mixture of dioxane and water) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

-

Reaction: Stir the reaction mixture at an elevated temperature (typically 80-110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table presents hypothetical results for the Suzuki cross-coupling of this compound with various arylboronic acids. This table serves as a template for researchers to record their experimental data.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2.5) | Toluene/H₂O (5:1) | 100 | 10 | 92 |

| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 14 | 82 |

| 4 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2.5) | Toluene/H₂O (5:1) | 100 | 12 | 88 |

| 5 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ (3) | DMF | 110 | 8 | 75 |

Visualizations

Suzuki Cross-Coupling Reaction Workflow

Caption: General workflow for the Suzuki cross-coupling of this compound.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling

References

Application Notes and Protocols: 2-Bromo-9-diazafluorene in Organic Electronics

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-9-diazafluorene, also known as 2-Bromo-4,5-diazafluorene, is an emerging building block in the field of organic electronics. Its unique molecular structure, featuring a fluorene core with two nitrogen atoms in the five-membered ring and a bromine atom, imparts desirable electronic and photophysical properties. The electron-deficient nature of the 4,5-diazafluorene moiety makes it an attractive component for creating materials with high electron affinity, which are crucial for efficient electron transport in various organic electronic devices. The bromine atom provides a reactive site for further functionalization through cross-coupling reactions, allowing for the fine-tuning of the molecule's properties and the synthesis of a wide range of derivatives for specific applications.

This document provides an overview of the applications of this compound and its derivatives in organic electronics, with a focus on their synthesis, photophysical properties, and potential use in Organic Light-Emitting Diodes (OLEDs), Organic Solar Cells (OSCs), and Organic Field-Effect Transistors (OFETs).

Synthesis of this compound and its Precursors

The synthesis of this compound typically starts from 1,10-phenanthroline. A key intermediate is 2-Bromo-4,5-diazafluoren-9-one, which can be synthesized in a one-pot tandem procedure from 1,10-phenanthroline with a yield of up to 50%.[1] This reaction involves three consecutive steps: oxidation, bromination, and rearrangement.[1]

Alternatively, 4,5-diazafluoren-9-one can be synthesized from 1,10-phenanthroline-5,6-dione.[1] The subsequent bromination of this compound would lead to 2-Bromo-4,5-diazafluoren-9-one.

The final step to obtain this compound is the reduction of the ketone group in 2-Bromo-4,5-diazafluoren-9-one. The Wolff-Kishner reduction is a standard method for this transformation.[2]

Experimental Protocol: Synthesis of 2-Bromo-4,5-diazafluoren-9-one (One-Pot Method)[1]

Materials:

-

1,10-phenanthroline

-

Oxidizing agent (e.g., Potassium permanganate)

-

Brominating agent (e.g., N-Bromosuccinimide)

-

Solvent (e.g., Acetone)

-

Alumina

Procedure:

-

A solution of 1,10-phenanthroline is prepared in a suitable solvent.

-

The oxidizing agent is added to the solution, and the mixture is stirred to facilitate the oxidation of the phenanthroline.

-

Following the oxidation, the brominating agent is introduced to the reaction mixture.

-

The reaction is allowed to proceed, leading to the tandem bromination and rearrangement to form 2-Bromo-4,5-diazafluoren-9-one.

-

The product is isolated and purified using standard techniques such as column chromatography.

Note: This is a generalized protocol based on the referenced literature. Specific reaction conditions, stoichiometry, and purification methods should be optimized for best results.

Experimental Protocol: Wolff-Kishner Reduction of 2-Bromo-4,5-diazafluoren-9-one (General Procedure)[2]

Materials:

-

2-Bromo-4,5-diazafluoren-9-one

-

Hydrazine hydrate

-

A high-boiling point solvent (e.g., Ethylene glycol)

-

A strong base (e.g., Potassium hydroxide)

Procedure:

-

2-Bromo-4,5-diazafluoren-9-one and hydrazine hydrate are dissolved in the high-boiling point solvent.

-

The strong base is added to the mixture.

-

The reaction mixture is heated to a high temperature (typically >180 °C) to facilitate the reduction of the ketone to a methylene group.

-

After the reaction is complete, the mixture is cooled, and the product, this compound, is isolated and purified.

Note: The Wolff-Kishner reaction involves hazardous reagents and high temperatures. Appropriate safety precautions must be taken.

Applications in Organic Electronics

The unique electronic properties of the 4,5-diazafluorene core make its derivatives promising candidates for various applications in organic electronics. The introduction of bromine atoms allows for the synthesis of a wide range of conjugated oligomers and polymers through cross-coupling reactions like Suzuki and Stille couplings.

Organic Light-Emitting Diodes (OLEDs)

Derivatives of 4,5-diazafluorene have been investigated as electron-deficient materials for OLEDs. Co-oligomers incorporating the 4,5-diazafluorene unit have been synthesized and shown to be efficient blue-emitting materials with high photoluminescence quantum yields (ΦPL).[3]

Incorporating 4,5-diazafluorene into a terfluorene structure has been shown to be a novel molecular doping strategy to improve the electron injection properties of a highly efficient blue emitter for OLEDs.[4]

Table 1: Photophysical Properties of 4,5-Diazafluorene-based Co-oligomers [3]

| Co-oligomer | Absorption Max (nm) | Emission Max (nm) | ΦPL (Solution) | ΦPL (Solid State) |

| FNF | 350 | 404 | 84-100% | 24-42% |

| FFNFF | 360 | 420 | 84-100% | 24-42% |

| SNS | 370 | 450 | 84-100% | 24-42% |

| NSN | 380 | 450 | 84-100% | 24-42% |

| FNoF | 450 | 550 | ~1% | 10-17% |

FNF, FFNFF, SNS, NSN, and FNoF are different co-oligomers containing the 4,5-diazafluorene unit.

Organic Field-Effect Transistors (OFETs)

The electron-deficient nature of the 4,5-diazafluorene unit suggests its potential use in n-type organic semiconductors for OFETs. While specific data on the charge carrier mobility of this compound derivatives is limited, the high electron affinity of the core structure is a promising characteristic for achieving high electron mobility. For instance, donor-acceptor based organic polymer semiconductors have demonstrated high hole mobility in OFETs.[5]

Conclusion

This compound is a versatile building block with significant potential in the development of high-performance organic electronic materials. Its electron-deficient core and the presence of a reactive bromine handle enable the synthesis of a diverse range of derivatives with tailored optoelectronic properties. While research is ongoing, the initial findings on the photophysical properties of its co-oligomers suggest promising applications in blue OLEDs. Further investigation into the synthesis of well-defined polymers and small molecules based on this compound and the characterization of their performance in OLEDs, OSCs, and OFETs will be crucial to fully realize their potential in the field of organic electronics.

References

- 1. researchgate.net [researchgate.net]

- 2. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 3. 4,5-Diazafluorene co-oligomers as electron-deficient light-emitting materials and selective fluorescence sensors for mercury(ii) cations - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 4. 4,5-Diazafluorene-incorporated ter(9,9-diarylfluorene): a novel molecular doping strategy for improving the electron injection property of a highly efficient OLED blue emitter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols for Bromo-Diazafluorene Derivatives in OLED Technology

A focus on 2-Bromo-4,5-diazafluorene and its potential as a versatile building block for Organic Light-Emitting Diodes (OLEDs).

Disclaimer: Publicly available research specifically detailing the synthesis and application of "2-Bromo-9-diazafluorene" is limited. The following application notes and protocols are based on the well-documented properties of the isomeric 4,5-diazafluorene core and the established utility of brominated aromatic compounds in the synthesis of OLED materials. 2-Bromo-4,5-diazafluorene is presented here as a representative and highly valuable building block for the development of advanced materials for OLEDs.

Introduction

Diazafluorene scaffolds, particularly the 4,5-diazafluorene isomer, are emerging as a significant class of electron-deficient building blocks for organic electronics. The incorporation of two nitrogen atoms into the fluorene core significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level, enhancing electron affinity compared to traditional fluorene derivatives. This intrinsic electron-deficient nature makes diazafluorene derivatives promising candidates for electron transport materials (ETMs) and host materials in OLEDs.

The strategic introduction of a bromine atom, as in 2-Bromo-4,5-diazafluorene, provides a reactive handle for further molecular engineering. The bromine atom serves as a versatile point of attachment for various functional groups through well-established cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. This allows for the synthesis of a diverse library of materials with tailored optoelectronic properties. The versatility of bromo-functionalized precursors is crucial for developing advanced materials for displays and lighting.[1][2]

Key Applications in OLEDs

The unique electronic properties of the diazafluorene core, combined with the synthetic flexibility offered by a bromo-substituent, enable the development of materials for several key functions within an OLED device:

-

Electron Transport Materials (ETMs): The electron-deficient nature of the diazafluorene moiety facilitates efficient electron injection and transport from the cathode to the emissive layer. By coupling 2-bromo-4,5-diazafluorene with other electron-deficient aromatic units, it is possible to fine-tune the LUMO level and enhance electron mobility.

-

Host Materials for Phosphorescent and TADF Emitters: The high triplet energy potential of the diazafluorene core makes it a suitable host material for phosphorescent and thermally activated delayed fluorescence (TADF) emitters. The bromo-substituent allows for the attachment of bulky side groups that can help to prevent intermolecular interactions and self-quenching, leading to higher device efficiencies.

-

Emissive Materials: Through conjugation with various chromophoric units via the bromine position, novel blue, green, or even yellow-emitting materials can be synthesized. Co-oligomers based on 4,5-diazafluorene have been shown to be blue-emitting materials with high photoluminescence quantum yields.[3][4]

Quantitative Data Summary

The following table summarizes typical optoelectronic properties of materials derived from the 4,5-diazafluorene core. These values illustrate the potential of this building block in OLED applications.

| Property | Value Range | Significance in OLEDs |

| HOMO Energy Level | -5.8 to -6.2 eV | Deep HOMO levels improve hole blocking and device stability. |

| LUMO Energy Level | -2.5 to -3.0 eV | Lowered LUMO levels facilitate electron injection from the cathode. |

| Electrochemical Band Gap | 3.0 to 3.5 eV | A wide band gap is crucial for host materials to confine excitons on the guest emitter. |

| Photoluminescence Quantum Yield (Solid State) | 24% to 42% | High quantum yields are desirable for efficient light emission.[3][4] |

| Triplet Energy | > 2.7 eV (predicted) | High triplet energy is necessary for hosting blue and green phosphorescent emitters. |

Experimental Protocols

General Synthetic Protocol: Suzuki Coupling of 2-Bromo-4,5-diazafluorene

This protocol describes a general method for the functionalization of 2-Bromo-4,5-diazafluorene with an arylboronic acid or ester via a Suzuki cross-coupling reaction. This is a foundational reaction for creating more complex OLED materials.

Materials:

-

2-Bromo-4,5-diazafluorene

-

Arylboronic acid or pinacol ester derivative

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)

-

Toluene or 1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Nitrogen or Argon gas supply

-

Standard Schlenk line glassware

Procedure:

-

To a Schlenk flask, add 2-Bromo-4,5-diazafluorene (1.0 eq.), the arylboronic acid or ester (1.1 - 1.5 eq.), and the palladium catalyst (0.02 - 0.05 eq.).

-

Evacuate and backfill the flask with inert gas (Nitrogen or Argon) three times.

-

Add anhydrous toluene or dioxane via syringe.

-

In a separate flask, prepare a degassed 2M aqueous solution of K₂CO₃ or Na₂CO₃.

-

Add the aqueous base solution (2.0 - 3.0 eq.) to the reaction mixture.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water and extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, followed by recrystallization or sublimation to obtain the final high-purity material suitable for OLED device fabrication.

OLED Device Fabrication Protocol (General)

This protocol outlines a general procedure for fabricating a multi-layer OLED device using thermal evaporation.

Materials:

-

Indium Tin Oxide (ITO) coated glass substrates

-

Hole Injection Layer (HIL) material (e.g., PEDOT:PSS for solution processing, or a suitable sublimable material)

-

Hole Transport Layer (HTL) material (e.g., NPB)

-

Emissive Layer (EML) material (host and dopant, or a single emitter)

-

Electron Transport Layer (ETL) material (e.g., a 4,5-diazafluorene derivative)

-

Electron Injection Layer (EIL) material (e.g., LiF)

-

Metal for cathode (e.g., Aluminum)

-

High-vacuum thermal evaporation system (< 10⁻⁶ Torr)

Procedure:

-

Substrate Preparation: Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat with UV-ozone or oxygen plasma to improve the work function of the ITO.

-

Hole Injection Layer: If using a solution-processable HIL like PEDOT:PSS, spin-coat it onto the ITO substrate and anneal according to the material's specifications. For evaporated devices, deposit the HIL material by thermal evaporation.

-

Hole Transport Layer: Transfer the substrates to a high-vacuum thermal evaporation chamber. Deposit the HTL material at a controlled rate (e.g., 1-2 Å/s) to the desired thickness (typically 30-50 nm).

-

Emissive Layer: Deposit the EML. If it is a host-dopant system, co-evaporate the host and dopant materials from separate sources, carefully controlling the doping concentration by adjusting the relative evaporation rates.

-

Electron Transport Layer: Deposit the ETL material, such as the synthesized 4,5-diazafluorene derivative, to the desired thickness (typically 20-40 nm).

-

Electron Injection Layer: Deposit a thin layer (e.g., 1 nm) of an EIL material like LiF.

-

Cathode Deposition: Without breaking vacuum, deposit the metal cathode (e.g., Aluminum, 100 nm) through a shadow mask to define the active area of the device.

-

Encapsulation: Encapsulate the completed device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture.

-

Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and calculate the external quantum efficiency (EQE) of the device.

Visualizations

Caption: Synthetic workflow for creating OLED materials from a bromo-diazafluorene precursor.

Caption: A typical multi-layer OLED device structure incorporating a diazafluorene derivative.

References

Application Notes and Protocols for the Synthesis of Hole-Transporting Materials from 2-Bromo-α-carboline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel hole-transporting materials (HTMs) derived from 2-Bromo-9H-pyrido[2,3-b]indole, also known as 2-bromo-α-carboline. The α-carboline core is a promising scaffold for electronic materials due to its rigid, planar structure and electron-rich nature, making it suitable for applications in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).

Introduction to α-Carboline Based Hole-Transporting Materials

α-Carboline (9H-pyrido[2,3-b]indole) is a heterocyclic compound featuring a fused indole and pyridine ring system. Its derivatives are being explored as semiconductor materials, particularly as hosts in phosphorescent OLEDs and as hole-transporting layers. The nitrogen atom in the pyridine ring can enhance electron affinity, which is beneficial for electron injection and transport, while the overall π-conjugated system facilitates hole transport. The modification of the α-carboline core at various positions through cross-coupling reactions allows for the fine-tuning of its electronic and physical properties.

Data Presentation: Performance of α-Carboline-Based Materials in OLEDs

While specific data for HTMs directly synthesized from 2-bromo-α-carboline is not extensively available in the public domain, the performance of several other α-carboline derivatives in OLEDs highlights the potential of this material class. The following tables summarize the performance of two such materials, mCaP and 2CbCzT, which serve as representative examples.

Table 1: Device Performance of mCaP as a Host Material in Phosphorescent OLEDs

| Emitter | Power Efficiency (ηp,100) at 100 cd/m² (lm/W) |

| FIrpic (blue) | 37[1] |

| Ir(ppy)₃ (green) | 94[1] |

Table 2: Properties and Performance of 2CbCzT as a Host Material for Blue Phosphorescent OLEDs

| Property | Value |

| Glass Transition Temperature (Tg) | 149 °C[2] |

| Decomposition Temperature (Td) at 5% weight loss | 518 °C[2] |

| Maximum External Quantum Efficiency (EQE) | 22.1%[2] |

Experimental Protocols

The following are detailed protocols for the synthesis of α-carboline-based hole-transporting materials from 2-bromo-α-carboline via Suzuki-Miyaura coupling and Buchwald-Hartwig amination. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: Synthesis of a 2-Aryl-α-carboline via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of 2-bromo-α-carboline with an arylboronic acid.

Materials:

-

2-Bromo-α-carboline

-

Arylboronic acid (e.g., 4-(diphenylamino)phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand

-

Potassium phosphate (K₃PO₄)

-

Toluene

-

Water

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and hotplate

Procedure:

-

To a Schlenk flask, add 2-bromo-α-carboline (1.0 eq), the arylboronic acid (1.2 eq), potassium phosphate (2.0 eq), palladium(II) acetate (0.02 eq), and the phosphine ligand (0.04 eq).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-α-carboline.

Protocol 2: Synthesis of a 2-(Diarylamino)-α-carboline via Buchwald-Hartwig Amination

This protocol outlines the palladium-catalyzed amination of 2-bromo-α-carboline with a diarylamine.

Materials:

-

2-Bromo-α-carboline

-

Diarylamine (e.g., diphenylamine or carbazole)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos or other suitable Buchwald-Hartwig ligand

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene or dioxane

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis

Procedure:

-

In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01-0.03 eq) and the ligand (0.02-0.06 eq) to a Schlenk flask.

-

Add anhydrous toluene or dioxane and stir for a few minutes to form the active catalyst.

-

Add 2-bromo-α-carboline (1.0 eq), the diarylamine (1.2 eq), and sodium tert-butoxide (1.4 eq).

-

Seal the flask and heat the reaction mixture to 90-120 °C.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired 2-(diarylamino)-α-carboline.

Visualizations

The following diagrams illustrate the synthetic pathways and a general experimental workflow.

Caption: Synthetic routes to α-carboline-based HTMs.

Caption: General experimental workflow.

References

Application Notes and Protocols for 2-Bromo-9-diazafluorene Derivatives as Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals